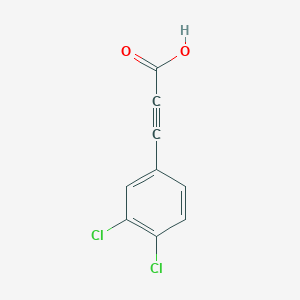

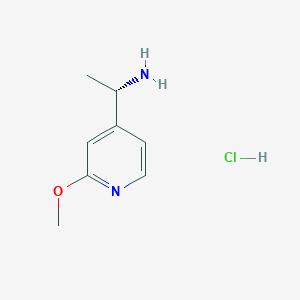

4-溴-1-(四氢-2H-吡喃-2-基)-5-(三氟甲基)-1H-吲唑

描述

Molecular Structure Analysis

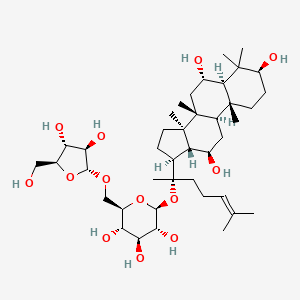

The molecular structure of compounds similar to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The results, which included B3LYP/6-311++G(d,p) calculations, were in agreement with experimental infrared bands and XRD data. The stability of the molecule, as indicated by NBO analysis, arises from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analysis were used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping showed the distribution of negative and positive charges across the molecule .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions that introduce various functional groups. For example, 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized via a regiospecific 1,3-dipolar cycloaddition reaction. The synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds was achieved by reacting bromodifluoromethylated triazole with aldehydes, followed by lactonization . Additionally, 4-bromo-1-phenylsulphonylpyrazole was metallated regioselectively to give 5-lithio derivatives, which upon quenching with electrophiles, led to various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .

Chemical Reactions Analysis

The reactivity of brominated heterocycles is pivotal in the synthesis of complex molecules. For instance, 6-bromo-3,4-dihydro-2H-pyrans were prepared from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction. These brominated pyrans could then undergo halogen-metal exchange with tert-butyllithium to yield the corresponding lithiated derivatives . This showcases the versatility of brominated intermediates in organic synthesis, which is likely applicable to the synthesis and functionalization of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole are not detailed in the provided papers, the properties of structurally related compounds can offer insights. The presence of bromine and trifluoromethyl groups suggests that the compound would have significant molecular weight and be relatively dense. The electronegativity of the fluorine atoms could confer unique reactivity and polarity to the molecule. The MEP analysis of a related compound indicated that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . This could influence the solubility and reactivity of the compound in various solvents and under different reaction conditions.

科学研究应用

合成技术和中间体

复杂分子的合成:研究表明,类似结构在合成复杂分子中很有用。例如,4-芳基-6-(三氟甲基)-2H-吡喃-2-酮已被用于生产 CF3-1,2,3-三唑,这在化学合成中很重要 (Usachev 等人,2011 年)。

口服活性拮抗剂:一种类似的化合物已用于口服活性 CCR5 拮抗剂的实际合成中,展示了其在药物应用中的相关性 (Ikemoto 等人,2005 年)。

糖亚胺合成:在另一项研究中,四氢-2H-吡喃的衍生物被用于合成糖亚胺分子,这些分子在生物化学和医学中具有各种潜在应用 (Mohammed 等人,2020 年)。

化学性质和分析

通过核磁共振光谱法测定 pKa:使用与所讨论化合物类似的结构合成的三氟甲基唑,用于测定生物介质中的 pKa 值,表明其在化学分析和药物中的用途 (Jones 等人,1996 年)。

双唑基吡啶的合成:研究表明,类似的化合物可用于合成双唑基 2,4,6-三取代吡啶,这对于开发络合和金属有机结构非常重要 (Ruiz-Crespo 等人,2022 年)。

AKT 抑制活性:与所查询化合物密切相关的 1H-吡啶-4-基-3,5-二取代吲唑的合成,显示了其在抑制 Akt 激酶(一种在细胞信号传导中至关重要的酶)中的潜力 (Gogireddy 等人,2014 年)。

生物学和医学应用

抗菌剂:源自类似结构的化合物已被合成并测试其抗菌活性,证明了它们在开发新抗生素中的潜力 (Prakash 等人,2011 年)。

抗糖尿病活性:另一项研究合成了连接到糖部分的基于吡唑的杂环,表现出中等的抗糖尿病活性,表明该化合物与糖尿病治疗有关 (Vaddiraju 等人,2022 年)。

缓蚀:对结构相似的杂环二唑的研究表明,它们在酸性环境中作为铁的缓蚀剂的潜力,表明工业应用 (Babić-Samardžija 等人,2005 年)。

HMG-CoA 还原酶抑制剂:与所讨论化合物类似的取代吲唑核与四氢-4-羟基-2H-吡喃-2-酮相连,以产生新的 HMG-CoA 还原酶抑制剂,这对于胆固醇管理非常重要 (Kim & Jahng,1995 年)。

属性

IUPAC Name |

4-bromo-1-(oxan-2-yl)-5-(trifluoromethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrF3N2O/c14-12-8-7-18-19(11-3-1-2-6-20-11)10(8)5-4-9(12)13(15,16)17/h4-5,7,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXRJVPOPIYYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159917 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

CAS RN |

2044704-81-4 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

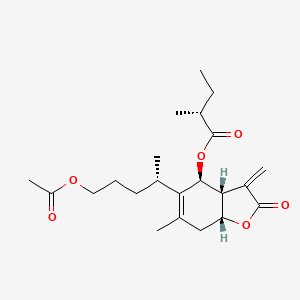

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

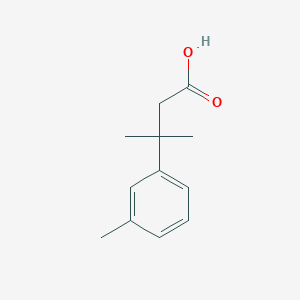

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

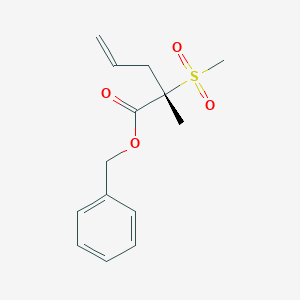

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)